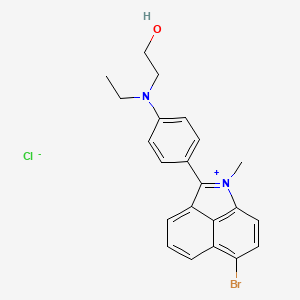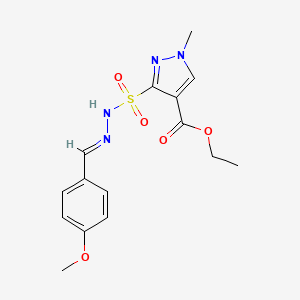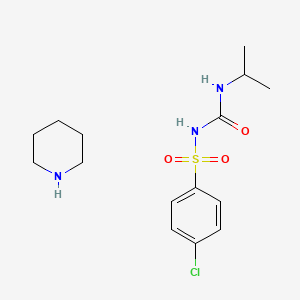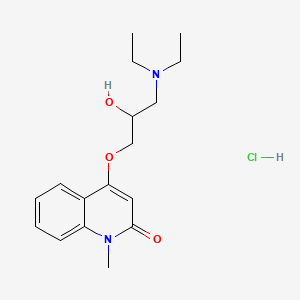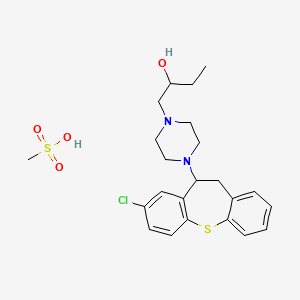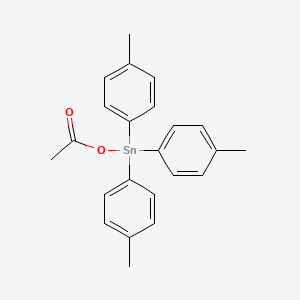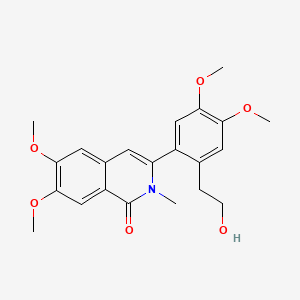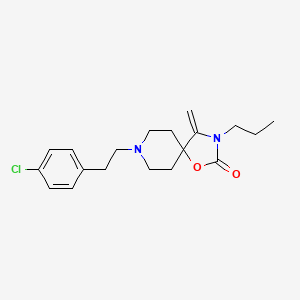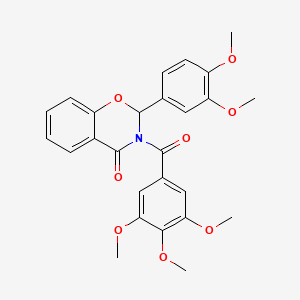
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Coupling Reactions: The final step involves coupling the benzoxazinone core with the 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl groups. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: Lacks the 3,4-dimethoxyphenyl group.
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one: Lacks the 3,4,5-trimethoxybenzoyl group.
3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: Lacks both the 2,3-dihydro and 3,4-dimethoxyphenyl groups.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl groups, which may contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103952-78-9 |
|---|---|
Molekularformel |
C26H25NO8 |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C26H25NO8/c1-30-19-11-10-15(12-20(19)31-2)26-27(25(29)17-8-6-7-9-18(17)35-26)24(28)16-13-21(32-3)23(34-5)22(14-16)33-4/h6-14,26H,1-5H3 |
InChI-Schlüssel |
SJYUPNPAPQSYOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



